molecular formula C20H29N5O3 B12421858 Urapidil-d3

Urapidil-d3

Cat. No.: B12421858
M. Wt: 390.5 g/mol
InChI Key: ICMGLRUYEQNHPF-HPRDVNIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urapidil involves several steps:

    Mixing 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol: This reaction produces 6-(3-hydroxypropylamino)-1,3-dimethyluracil.

    Reacting 6-(3-hydroxypropylamino)-1,3-dimethyluracil with thionyl chloride: This step forms 6-(3-chloropropylamino)-1,3-dimethyluracil.

    Reacting 6-(3-chloropropylamino)-1,3-dimethyluracil with 1-(2-methoxyphenyl)piperazine hydrochloride: This final step yields urapidil.

Industrial Production Methods

The industrial production of urapidil follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents, minimal side reactions, and high-yield conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Urapidil undergoes various chemical reactions, including:

    Oxidation: Urapidil can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in urapidil.

    Substitution: Urapidil can undergo substitution reactions, particularly at the aromatic ring and amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while substitution reactions can yield various substituted urapidil analogs .

Scientific Research Applications

Urapidil-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of urapidil.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Studied for its potential in treating hypertension, hypertensive emergencies, and other cardiovascular conditions.

    Industry: Utilized in the development of new antihypertensive drugs and formulations

Mechanism of Action

Urapidil-d3 exerts its effects through a combination of peripheral and central mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.

    Clonidine: A centrally acting alpha-2 adrenergic agonist used for hypertension and other conditions.

    Nitroglycerin: A vasodilator used for angina and heart failure

Uniqueness of Urapidil-d3

This compound is unique due to its dual mechanism of action, combining peripheral alpha-1 adrenergic receptor antagonism with central serotonin receptor agonism. This dual action provides a more comprehensive approach to blood pressure reduction and offers potential advantages in terms of efficacy and tolerability compared to other antihypertensive agents .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

390.5 g/mol

IUPAC Name

1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]pyrimidine-2,4-dione

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3

InChI Key

ICMGLRUYEQNHPF-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CCCNC3=CC(=O)N(C(=O)N3C)C

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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